![molecular formula C15H12O2 B1664593 3-Acetylbenzophenone CAS No. 66067-44-5](/img/structure/B1664593.png)
3-Acetylbenzophenone
Overview
Description
3-Acetylbenzophenone is a compound with the molecular formula C15H12O2 . It is also known by its synonyms 1-(3-benzoylphenyl)ethanone and 1-(3-benzoylphenyl)ethan-1-one . It is used for research and development purposes .
Synthesis Analysis
A study describes a procedure for determining eight benzophenone-derived compounds in surface waters and sediments. These include the pharmaceutical ketoprofen, its phototransformation products 3-ethylbenzophenone and 3-acetylbenzophenone, and five benzophenone-type ultraviolet (UV) filters .Molecular Structure Analysis
3-Acetylbenzophenone contains a total of 30 bonds; 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 ketones (aromatic) .Chemical Reactions Analysis
The compound is a part of a group of eight benzophenone-derived compounds that are determined in surface waters and sediments. These include the pharmaceutical ketoprofen, its phototransformation products 3-ethylbenzophenone and 3-acetylbenzophenone, and five benzophenone-type ultraviolet (UV) filters .Physical And Chemical Properties Analysis
3-Acetylbenzophenone has a molecular weight of 224.25 g/mol . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . The compound has a boiling point of 385.7±25.0 °C at 760 mmHg .Scientific Research Applications
Environmental Science: Trace Analysis in Surface Waters and Sediments
3-Acetylbenzophenone is used in the trace analysis of benzophenone-derived compounds in surface waters and sediments . This involves the following steps:
- Pre-concentration of Water Samples : The process begins with the pre-concentration of water samples by solid-phase extraction (SPE) .
- Microwave-Assisted Extraction (MAE) of Sediment Samples : Following the pre-concentration, the sediment samples undergo microwave-assisted extraction .
- Derivatization and Analysis : After extraction, the samples are derivatized and analyzed by gas chromatography–mass spectrometry .
This method has been applied to environmental samples and has revealed the presence of UV filters in the majority of the surface waters . It also detected ketoprofen and its degradation products, including 3-acetylbenzophenone, in only two rivers, both receiving wastewater treatment plant effluents .
Safety and Hazards
Mechanism of Action
Target of Action
3-Acetylbenzophenone is a bioactive chemical
Mode of Action
It is known to be a bioactive chemical
Biochemical Pathways
The antitumor mechanism was investigated through network pharmacology and molecular docking analyses, which identified 22 key genes and 21 tumor pathways . AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 were considered as potential target hub genes .
Pharmacokinetics
The properties of compound 1, including lipophilicity, water solubility, pharmacokinetics, and druglikeness, were predicted by the swissadme database .
Result of Action
It is known that benzophenone derivatives exhibit strong antitumor activity . In particular, compound 1 exhibited very strong inhibitory activity against HL-60, A-549, SMMC-7721, and SW480 cells, with IC 50 values of 0.48, 0.82, 0.26, and 0.99 μM, respectively .
Action Environment
It is known that the compound is an oil and is slightly soluble in chloroform and methanol . This suggests that its action may be influenced by the solvent environment.
properties
IUPAC Name |
1-(3-benzoylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNGALBGZJBTRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216268 | |
Record name | 3-Acetylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylbenzophenone | |
CAS RN |
66067-44-5 | |
Record name | 3-Acetylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66067-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetylbenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Acetylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80216268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ACETYLBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DQM4A09S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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